molecular formula C21H16N2O B2647712 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-28-2

2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2647712
CAS No.: 876883-28-2
M. Wt: 312.372
InChI Key: VLAVHFOAJRBGPT-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound designed for chemical biology and drug discovery research. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets . The structure is further functionalized with a naphthalene group, which can enhance hydrophobic interactions, and a terminal alkyne (prop-2-yn-1-yl) moiety, making it an invaluable building block for applications in click chemistry. The primary research value of this compound lies in its potential as a versatile intermediate. The presence of the terminal alkyne group makes it an ideal dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry . This allows researchers to efficiently conjugate the benzimidazole-naphthalene scaffold to azide-containing molecules, such as proteins, peptides, other pharmacophores, or solid supports, for the synthesis of complex biheterocyclic systems. Such hybrids are frequently explored for their diverse biological activities, which can include anticancer, antimicrobial, and antiviral properties . Researchers can leverage this compound to rapidly generate libraries of derivatives for high-throughput screening in the search for new enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVHFOAJRBGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole intermediate with naphthalen-1-ol in the presence of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Addition of the Prop-2-yn-1-yl Group: The final step is the alkylation of the benzodiazole derivative with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole core.

    Reduction: Reduced forms of the benzodiazole core.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzodiazole Core

The target compound’s structural analogs differ primarily in substituents on the phenoxymethyl or benzodiazole groups. Key examples include:

Compound Name R Group (Phenoxymethyl) R' Group (Benzodiazole) Molecular Formula Key Properties/Applications
Target Compound Naphthalen-1-yloxy Prop-2-yn-1-yl C₂₀H₁₅N₃O High lipophilicity, click chemistry
D011-5761 2-Methylphenoxy Prop-2-yn-1-yl C₁₈H₁₆N₂O Screening compound, moderate solubility
2-Methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole None Prop-2-yn-1-yl C₁₁H₉N₂ Simplified structure, lower MW
6 m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) Naphthalen-1-yloxy 4-Chlorophenylacetamide C₂₁H₁₈ClN₄O₂ Antifungal activity (inferred)
  • Naphthalene vs. Phenyl Substituents : The naphthalen-1-yloxy group increases molecular weight (MW = 313.36 g/mol) compared to phenyl analogs (e.g., D011-5761, MW = 284.33 g/mol), reducing aqueous solubility but enhancing binding to hydrophobic targets .
  • Propargyl Group : Common in all compounds, enabling Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Physicochemical and Structural Insights

Solubility and Stability

  • Solubility : The naphthalene group reduces aqueous solubility compared to phenyl analogs. For example, D011-5761 (logP ~3.5) is more soluble in organic solvents than the target compound (logP ~4.2) .
  • Stability: Electron-withdrawing groups (e.g., NO₂ in 6b) decrease stability under basic conditions, while electron-donating groups (e.g., OMe in 6e) enhance thermal stability .

Crystallographic Data

  • SHELX Refinement : Structural confirmation of analogs (e.g., 6m) relies on SHELXL for small-molecule refinement, with R-factors < 0.05 .
  • Mercury Visualization : Crystal packing of naphthalene-containing compounds shows dense van der Waals interactions, influencing melting points (e.g., 6m: mp 218–220°C) .

Biological Activity

The compound 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a derivative of benzodiazole and has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its biological properties, synthesis methods, and relevant case studies.

The molecular formula of the compound is C24H26N2OC_{24}H_{26}N_{2}O with a molecular weight of 358.5 g/mol. The compound features a naphthalene moiety linked to a benzodiazole structure via an ether bond, which may contribute to its biological activity.

Property Value
Molecular FormulaC24H26N2O
Molecular Weight358.5 g/mol
IUPAC Name2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzodiazole
InChI KeyDPGFKDRWJYCZAX-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Huisgen's CuAAC reaction , where (prop-2-yn-1-yloxy)naphthalene reacts with azido compounds in the presence of copper catalysts. This method allows for the efficient formation of the desired benzodiazole structure while maintaining high yields and purity.

Antioxidant Activity

Research indicates that derivatives of naphthalene and benzodiazole exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that our compound may possess similar capabilities .

Anti-inflammatory Effects

A related compound, 3-(naphthalen-2-yloxy)methyl]azetidine hydrochloride , has demonstrated protective effects against hypoxia-induced toxicity in microglial cells by suppressing inflammatory pathways. This suggests that our compound could potentially exhibit similar anti-inflammatory activities, particularly in neuroprotective contexts .

Cytotoxicity and Anticancer Potential

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